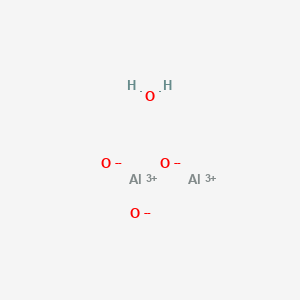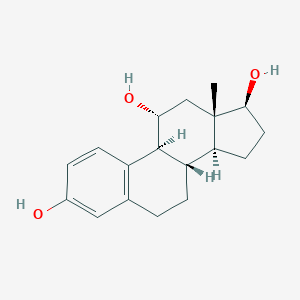![molecular formula C16H16 B074182 [(E)-4-phenylbut-2-enyl]benzene CAS No. 1142-22-9](/img/structure/B74182.png)
[(E)-4-phenylbut-2-enyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-4-phenylbut-2-enyl]benzene, commonly known as styrene, is an organic compound with the chemical formula C8H8. It is a colorless liquid that is widely used in the manufacturing of various products such as plastic, rubber, and resins. Styrene is also used in the food industry as a flavoring agent.
Mechanism Of Action
The exact mechanism of action of [(E)-4-phenylbut-2-enyl]benzene is not fully understood. However, it is believed that styrene can bind to various receptors in the body, including the dopamine and serotonin receptors. This binding can lead to various physiological effects, including changes in mood and behavior.
Biochemical And Physiological Effects
Styrene exposure has been linked to various biochemical and physiological effects. It is a known carcinogen and has been shown to cause cancer in animals. Styrene exposure has also been linked to respiratory problems and neurological effects such as headaches, dizziness, and fatigue. Additionally, styrene exposure can cause skin irritation and dermatitis.
Advantages And Limitations For Lab Experiments
[(E)-4-phenylbut-2-enyl]benzene has several advantages and limitations for lab experiments. It is widely available and relatively inexpensive, making it an ideal compound for various studies. However, its toxicity and potential health effects make it challenging to work with. Additionally, styrene can be volatile and flammable, making it potentially hazardous in certain lab settings.
Future Directions
There are several future directions for research related to [(E)-4-phenylbut-2-enyl]benzene. One area of focus is the development of safer and more sustainable manufacturing processes for styrene. Additionally, research is needed to better understand the mechanism of action of styrene and its potential health effects. Finally, there is a need for further studies related to the environmental impact of styrene and its potential role in pollution and climate change.
Conclusion:
[(E)-4-phenylbut-2-enyl]benzene, commonly known as styrene, is an important compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While styrene has many benefits, its potential health effects and environmental impact must be carefully considered in future studies.
Scientific Research Applications
[(E)-4-phenylbut-2-enyl]benzene has been extensively studied for its scientific research applications. It is used in the manufacturing of various products, and its toxicity and health effects have been studied in detail. Styrene is also used as a model compound in various studies related to environmental pollution and toxicology.
properties
CAS RN |
1142-22-9 |
|---|---|
Product Name |
[(E)-4-phenylbut-2-enyl]benzene |
Molecular Formula |
C16H16 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
[(E)-4-phenylbut-2-enyl]benzene |
InChI |
InChI=1S/C16H16/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-12H,13-14H2/b8-7+ |
InChI Key |
CTYOBVWQEXIGRQ-BQYQJAHWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C=C/CC2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)CC=CCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC=CCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

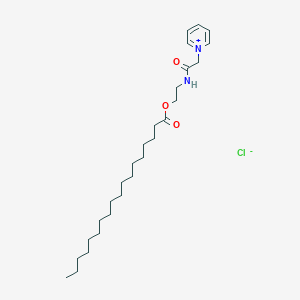
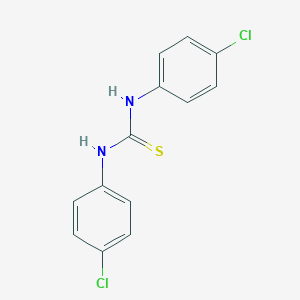
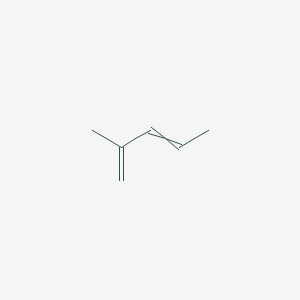
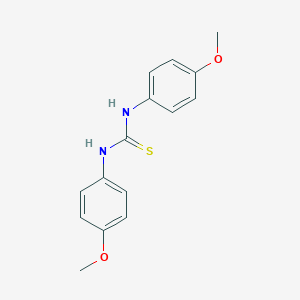
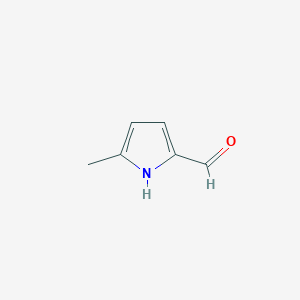
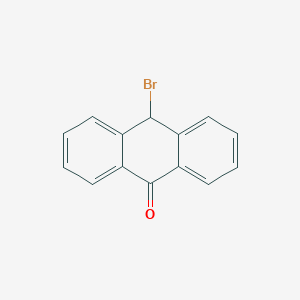

![6-Nitro-2-phenyl-1H-benzo[D]imidazole](/img/structure/B74112.png)
![N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroaniline](/img/structure/B74114.png)
![2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid](/img/structure/B74120.png)
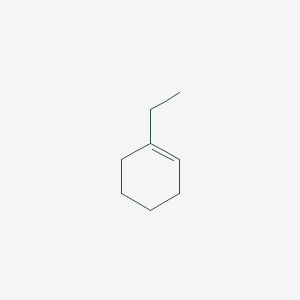
![4-[Bis(2-chloroethyl)amino]benzaldehyde](/img/structure/B74123.png)
